1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole
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Overview
Description
1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(5-Ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole: Known for its diverse biological activities.
1-(5-Methyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Ethyl-2-hydroxyphenyl)sulfonyl-2-methylbenzimidazole: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methoxy groups can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
1-(5-ethyl-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-4-13-9-10-16(22-3)17(11-13)23(20,21)19-12(2)18-14-7-5-6-8-15(14)19/h5-11H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQVTCGBPBKUDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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